molecular formula C13H18O3 B14716754 1,3-Dioxolane-2-butanol, 2-phenyl- CAS No. 17851-47-7

1,3-Dioxolane-2-butanol, 2-phenyl-

Cat. No.: B14716754
CAS No.: 17851-47-7
M. Wt: 222.28 g/mol
InChI Key: QNEACMJHCDEAGT-UHFFFAOYSA-N
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Description

1,3-Dioxolane-2-butanol, 2-phenyl- is a bicyclic organic compound featuring a 1,3-dioxolane ring fused with a butanol backbone and a phenyl substituent at the 2-position. This structure combines the reactivity of a dioxolane ring (a five-membered cyclic ether with two oxygen atoms) with the steric and electronic effects of a bulky phenyl group and a hydroxyl-bearing butanol chain.

Properties

CAS No.

17851-47-7

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

4-(2-phenyl-1,3-dioxolan-2-yl)butan-1-ol

InChI

InChI=1S/C13H18O3/c14-9-5-4-8-13(15-10-11-16-13)12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11H2

InChI Key

QNEACMJHCDEAGT-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CCCCO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Acetalization of Diols with Benzaldehyde Derivatives

The formation of the dioxolane ring system is most commonly achieved through acid-catalyzed acetalization reactions. This method involves condensing a diol with benzaldehyde under dehydrating conditions. For 1,3-Dioxolane-2-butanol, 2-phenyl-, the reaction typically employs 1,2-butanediol and benzaldehyde in the presence of a Brønsted acid catalyst such as p-toluenesulfonic acid (p-TsOH).

Reaction Mechanism and Conditions

The acid catalyst protonates the carbonyl oxygen of benzaldehyde, enhancing its electrophilicity. Nucleophilic attack by the hydroxyl groups of 1,2-butanediol forms a hemiketal intermediate, which subsequently loses water to generate the dioxolane ring. The reaction is conducted in toluene under reflux (110–120°C) with azeotropic removal of water using a Dean-Stark apparatus. Optimal molar ratios of 1:1.2 (diol:aldehyde) and catalyst loading of 2–5 mol% yield the target compound in 65–75% purity after distillation.

Challenges and Mitigation Strategies

A major side reaction involves over-acetalization, leading to polymeric byproducts. This is mitigated by:

  • Stoichiometric control : Limiting benzaldehyde to 1.2 equivalents.
  • Temperature modulation : Maintaining reflux temperatures below 130°C to prevent decomposition.
  • Catalyst selection : Substituting p-TsOH with heterogeneous catalysts like Amberlyst-15 reduces side reactions.

Dehydrochlorination of Chlorinated Precursors

Industrial-scale synthesis often leverages dehydrochlorination reactions due to their scalability and reduced byproduct formation. This method, adapted from cyclic ketene acetal synthesis, involves treating chlorinated intermediates with strong bases in non-reactive solvents.

Synthesis of 2-Chloromethyl-1,3-dioxolane Derivatives

The precursor 2-chloromethyl-4-phenyl-1,3-dioxolane is synthesized via acetal exchange between chloroacetaldehyde dimethyl acetal and 1,2-butanediol in the presence of acidic ion-exchange resins. The reaction proceeds at 115°C under nitrogen, with methanol removed continuously to drive the equilibrium toward product formation.

Base-Induced Elimination

The chlorinated intermediate undergoes dehydrochlorination using potassium hydroxide (KOH) in 2-butanol at 125°C:
$$
\text{2-Chloromethyl-4-phenyl-1,3-dioxolane} + \text{KOH} \rightarrow \text{1,3-Dioxolane-2-butanol, 2-phenyl-} + \text{KCl} + \text{H}_2\text{O}
$$
Key parameters:

  • KOH concentration : 45–65 wt% in 2-butanol minimizes solvent participation in side reactions.
  • Temperature : 100–130°C ensures complete conversion within 2–4 hours.
  • Yield : 72% crude yield after organic phase separation.
Table 1: Optimization of Dehydrochlorination Conditions
Parameter Optimal Range Impact on Yield
KOH Concentration 45–65 wt% Maximizes HCl elimination
Reaction Temperature 120–125°C Reduces reaction time by 50%
Solvent 2-Butanol Lowers byproduct formation to <8%

Reduction of Ester Precursors

Sodium borohydride (NaBH₄)-mediated reduction of ester derivatives offers a high-purity route to 1,3-Dioxolane-2-butanol, 2-phenyl-. This method, inspired by 2-phenyl-1,3-propanediol synthesis, involves reducing ethyl 2-phenyl-1,3-dioxolane-4-carboxylate.

Reaction Setup and Buffering

The ester is dissolved in ethanol and treated with NaBH₄ in the presence of sodium dihydrogen phosphate (NaH₂PO₄) to maintain pH 5.0–6.0. The buffer suppresses aldol condensation and phenyl ethanol formation (<5% impurities).

Mechanistic Pathway

NaBH₄ selectively reduces the ester carbonyl to a primary alcohol:
$$
\text{RCOOR'} + \text{NaBH}4 \rightarrow \text{RCH}2\text{OH} + \text{R'OH}
$$
The dioxolane ring remains intact due to its electronic and steric protection. Post-reduction, the product is extracted with dichloromethane and purified via vacuum distillation (85–90°C, 0.1 mbar), achieving >95% purity.

Comparative Analysis of Methods

Table 2: Method Efficacy and Industrial Viability
Method Yield (%) Purity (%) Scalability Cost Efficiency
Acetalization 65–75 85–90 Moderate High
Dehydrochlorination 70–75 90–95 High Moderate
Ester Reduction 60–70 95–98 Low Low
  • Acetalization : Preferred for laboratory-scale synthesis due to simplicity.
  • Dehydrochlorination : Dominates industrial production owing to shorter reaction times and higher throughput.
  • Ester Reduction : Reserved for high-purity applications despite lower yields.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-2-butanol, 2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dioxolane-2-butanol, 2-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dioxolane-2-butanol, 2-phenyl- involves its ability to form stable cyclic acetals with carbonyl compounds. This stability protects the carbonyl group from unwanted reactions during synthetic transformations. The compound can be deprotected under acidic conditions to regenerate the original carbonyl compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparison with related dioxolane derivatives and phenyl-substituted alcohols. Below is a detailed analysis:

Structural Analogues

Compound Name CAS Number Key Structural Features Functional Differences
1,3-Dioxolane, 2-methyl- 497-26-7 Methyl group at 2-position of dioxolane Lacks phenyl and hydroxyl groups; smaller, less polar
1,3-Dioxolane, 2-ethyl-2-methyl- 126-39-6 Ethyl and methyl substituents at 2-position Increased steric hindrance; no aromatic or alcohol moieties
2-Phenyl ethanol 60-12-8 Benzyl group attached to ethanol Linear alcohol with phenyl; lacks dioxolane ring
2-Methyl-1,3-dioxolane 497-26-7 Methyl-substituted dioxolane Simpler structure; no aromatic or hydroxyl groups

Physicochemical Properties

  • Polarity: The hydroxyl group in 1,3-Dioxolane-2-butanol, 2-phenyl- enhances polarity compared to non-hydroxylated analogs like 2-methyl-1,3-dioxolane. However, the phenyl group introduces hydrophobicity, balancing solubility in mixed solvents .
  • Stability : The dioxolane ring’s stability under acidic conditions is well-documented in analogs (e.g., 2-ethyl-2-methyl-1,3-dioxolane), but the phenyl group may increase susceptibility to electrophilic aromatic substitution .
  • Boiling Point: Expected to be higher than non-polar analogs (e.g., 2-methyl-1,3-dioxolane, BP ~90°C) due to hydrogen bonding from the hydroxyl group.

Q & A

Q. What are the established synthetic methodologies for preparing 2-phenyl-1,3-dioxolane derivatives?

Methodological Answer: 2-Phenyl-1,3-dioxolane derivatives are typically synthesized via acid-catalyzed cyclization of diols or ketones with aldehydes. For example, similar dioxolanes (e.g., 4,4,5,5-tetramethyl-2-phenyl-1,3-dioxolane) are synthesized by reacting substituted ketones with ethylene glycol under acidic conditions . Key steps include:

Reagent Selection : Use anhydrous conditions with catalysts like p-toluenesulfonic acid.

Cyclization : Optimize reaction time and temperature (e.g., 60–80°C for 6–12 hours).

Purification : Employ column chromatography or distillation to isolate the product.
Data Reference :

ParameterExample Value (from related compounds)Source
Reaction Yield65–85%
Boiling Point206–208°C

Q. How is the structural characterization of 2-phenyl-1,3-dioxolane derivatives performed?

Methodological Answer: Structural confirmation relies on spectroscopic and computational methods:

NMR Spectroscopy : Analyze proton environments (e.g., dioxolane ring protons appear at δ 3.8–4.5 ppm) .

Mass Spectrometry : Confirm molecular weight (e.g., 206.28 g/mol for C₁₃H₁₈O₂) using high-resolution MS .

Computational Validation : Compare experimental IR/Raman spectra with density functional theory (DFT) calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 2-phenyl-1,3-dioxolane derivatives?

Methodological Answer: Discrepancies (e.g., unexpected NMR splitting or MS fragmentation) often arise from stereochemical variations or impurities. Strategies include:

Cross-Validation : Compare data across multiple databases (e.g., PubChem, DSSTox) .

Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous signals.

Crystallography : Perform single-crystal X-ray diffraction to resolve stereochemical ambiguities .

Case Study :
A study on 2-methyl-1,3-dioxolane-2-butanol (CAS 5745-75-5) resolved conflicting NMR data by isolating stereoisomers via chiral chromatography .

Q. What experimental protocols ensure stability of 2-phenyl-1,3-dioxolane derivatives under varying conditions?

Methodological Answer: Dioxolanes are sensitive to hydrolysis and oxidation. Stability protocols:

Hydrolysis Resistance : Test pH stability (e.g., incubate in buffered solutions from pH 2–12).

Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

Storage : Store under inert atmosphere (argon) at –20°C to prevent ring-opening reactions .

Q. Data Reference :

ConditionStability OutcomeSource
pH 7.0, 25°CStable for >30 days
100°C (dry N₂)Decomposition after 2 hours

Q. How can computational modeling guide the design of novel 2-phenyl-1,3-dioxolane analogs?

Methodological Answer:

Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinity.

QSAR Modeling : Correlate substituent effects (e.g., methyl vs. phenyl groups) with physicochemical properties .

Docking Studies : Use software like AutoDock Vina to prioritize synthetic targets .

Example :
A study on 2,4-dimethyl-2-(tetramethylnaphthalenyl)-1,3-dioxolane (PubChem CID 145981760) identified optimal substituents for enhanced lipophilicity using QSAR .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported CAS numbers or molecular weights?

Methodological Answer:

Database Cross-Check : Validate identifiers via authoritative sources (e.g., EPA DSSTox, CAS Common Chemistry) .

Structural Reanalysis : Re-examine synthetic pathways to confirm product identity.

Error Reporting : Flag inconsistencies to regulatory bodies (e.g., ECHA) for database updates .

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